3,4-Dichloro-5-fluorobenzodifluoride
Overview
Description
3,4-Dichloro-5-fluorobenzodifluoride (DCF) is a halogenated organic compound that is widely used in laboratories for its wide range of applications. It is a colorless gas with a sweet, chloroform-like odor and is soluble in many organic solvents. DCF is used in the synthesis of other compounds, as a reagent for the detection of certain compounds, and in the development of novel drug delivery systems. It has also been used in the development of new materials and as a catalyst for a variety of reactions.
Scientific Research Applications
3,4-Dichloro-5-fluorobenzodifluoride has been used in a wide range of scientific research applications. It has been used in the synthesis of other compounds, such as the synthesis of nitroalkanes and nitroaromatics. This compound has also been used as a reagent for the detection of certain compounds, such as the detection of sulfur dioxide and nitrogen oxide. This compound has been used in the development of novel drug delivery systems, such as the delivery of anti-cancer drugs. It has also been used in the development of new materials, such as polymeric materials for use in medical applications.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-fluorobenzodifluoride is not completely understood. However, it is believed that the halogenated structure of the compound is responsible for its reactivity. This compound is a strong electrophile, which means that it can react with nucleophiles to form covalent bonds. This reactivity is thought to be responsible for its effectiveness in the synthesis of other compounds, as well as its ability to act as a catalyst for a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have some effects on the central nervous system, as it has been shown to cause changes in the levels of certain neurotransmitters in the brain. In addition, studies have shown that this compound may have some effects on the immune system, as it has been shown to inhibit the production of certain cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-Dichloro-5-fluorobenzodifluoride in laboratory experiments include its low cost, its availability, and its wide range of applications. Additionally, it is relatively easy to handle and store. The main limitation of this compound is its toxicity, as it can be irritating to the eyes and skin. Therefore, it is important to use protective equipment when handling the compound.
Future Directions
The future directions of 3,4-Dichloro-5-fluorobenzodifluoride include further research into its biochemical and physiological effects, as well as its potential applications in the development of novel drug delivery systems. Additionally, further research is needed to determine the optimal synthesis method and to identify the most effective catalyst for the reaction. Finally, further research is needed to identify other potential applications for this compound, such as in the development of new materials.
properties
IUPAC Name |
1,2-dichloro-5-(difluoromethyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLLFJWAKKLLNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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